1-Iodo-2-methylundecane
Overview
Description
1-Iodo-2-methylundecane is an organic compound with the molecular formula C12H25I. It belongs to the class of organoiodides, which are compounds containing a chemical bond between a carbon atom and an iodine atom. This compound is characterized by the presence of an iodine atom at the first position and a methyl group at the second position of the undecane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylundecane can be synthesized through various methods. One common approach involves the iodination of 2-methylundecane. This process typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or nitric acid (HNO3), under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylundecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to 2-methylundecane by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction Reactions: Often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products such as 2-methylundecanol, 2-methylundecanenitrile, or 2-methylundecylamine can be obtained.
Reduction Reactions: The major product is 2-methylundecane.
Scientific Research Applications
1-Iodo-2-methylundecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role as a metabolite in cancer metabolism.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylundecane involves its interaction with various molecular targets and pathways. In biological systems, it may act as a metabolite, participating in metabolic reactions that influence cellular processes. For example, in cancer cells, it can affect pathways related to cell growth and survival, potentially leading to altered metabolic states that contribute to cancer progression .
Comparison with Similar Compounds
1-Iodo-2-methylundecane vs. 1-Iodo-2-methyldodecane: Both compounds are organoiodides with similar structures, but the latter has an additional carbon atom in the chain, leading to different physical and chemical properties.
This compound vs. 1-Bromo-2-methylundecane: The substitution of iodine with bromine results in different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its role as a metabolite in cancer metabolism further distinguishes it from other similar compounds, highlighting its potential significance in biomedical research .
Properties
IUPAC Name |
1-iodo-2-methylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWBFGUVCAVDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337929 | |
Record name | 1-Iodo-2-methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73105-67-6 | |
Record name | 1-Iodo-2-methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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